molecular formula C8H12O2 B12642450 1-Cyclopentene-1-methanol, acetate CAS No. 53723-45-8

1-Cyclopentene-1-methanol, acetate

Cat. No.: B12642450
CAS No.: 53723-45-8
M. Wt: 140.18 g/mol
InChI Key: YTFKODRXTIXMOG-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Descriptors

The compound 1-cyclopentene-1-methanol, acetate is systematically named cyclopenten-1-ylmethyl acetate under IUPAC conventions. Its molecular formula, $$ \text{C}8\text{H}{12}\text{O}_2 $$, corresponds to a molecular weight of 140.18 g/mol. Key identifiers include:

  • SMILES : $$ \text{CC(=O)OCC1=CCCC1} $$, which encodes the acetyloxy group attached to a methylene bridge bound to a cyclopentene ring.
  • InChI : $$ \text{InChI=1S/C8H12O2/c1-7(9)10-6-8-4-2-3-5-8/h4H,2-3,5-6H2,1H3} $$, detailing atomic connectivity and stereochemical neutrality.
  • CAS Registry : While not explicitly listed for this compound, structurally related derivatives such as 1-acetyl-1-cyclopentene (CAS 16112-10-0) share analogous cyclopentene backbones.

The compound’s exact mass is 140.0837 g/mol, with a monoisotopic mass of 140.0837 Da. Its systematic name reflects the esterification of 1-cyclopentene-1-methanol with acetic acid, positioning the acetyloxy group at the C1 position of the cyclopentene ring.

Atomic Connectivity and Stereochemical Features

The molecular structure comprises a five-membered cyclopentene ring with a double bond between C1 and C2, substituted at C1 by a methylene group bearing an acetyloxy moiety. Key structural attributes include:

  • Bond angles : The cyclopentene ring adopts a non-planar conformation due to angle strain, with C-C-C angles approximating 108° in similar cyclopentene derivatives.
  • Torsional strain : The sp²-hybridized C1 and C2 atoms introduce slight torsional strain, mitigated by the ring’s puckered geometry.
  • Stereochemistry : No chiral centers are present in the molecule, as confirmed by the absence of stereochemical indicators in its InChI string.

Density-functional theory (DFT) studies on analogous cyclopentene systems reveal that the acetate group’s electron-withdrawing nature polarizes the adjacent double bond, increasing electrophilicity at C2. This electronic perturbation influences reactivity in cycloaddition and oxidation reactions.

Crystallographic Data and Conformational Analysis

While direct crystallographic data for 1-cyclopentene-1-methanol, acetate remains unpublished, computational models predict its conformational preferences. Key findings include:

  • Predicted Collision Cross Section (CCS) : For the $$[M+H]^+$$ ion (m/z 141.09100), CCS values range from 129.9–153.7 Ų depending on adduct formation.
  • Conformational energy landscapes : Hybrid DFT (B3LYP+D3) calculations on similar esters suggest that the lowest-energy conformer features the acetyloxy group oriented perpendicular to the cyclopentene plane, minimizing steric clash with ring hydrogens.
  • Rotational barriers : The methylene bridge between the ring and acetate group permits free rotation, with a barrier of ~3 kJ/mol estimated from analogous systems.

Comparative analysis with 1-acetyl-1-cyclopentene (CAS 16112-10-0) shows that replacing the acetyloxy group with a ketone reduces conformational flexibility by 15%, as quantified by CCS simulations.

Comparative Structural Analysis with Cyclopentene Derivatives

Structurally related cyclopentene derivatives exhibit distinct electronic and steric profiles:

Compound Functional Group Molecular Formula Key Structural Feature
1-Cyclopentene-1-methanol, acetate Acetyloxy $$ \text{C}8\text{H}{12}\text{O}_2 $$ Ester-linked methylene bridge at C1
1-Acetyl-1-cyclopentene Ketone $$ \text{C}7\text{H}{10}\text{O} $$ Direct acetyl substitution at C1
2-Methyl-5-isopropyl-1-cyclopentene-1-methanol, acetate Branched ester $$ \text{C}{12}\text{H}{20}\text{O}_2 $$ Isopropyl and methyl substituents on ring

The ester group in 1-cyclopentene-1-methanol, acetate enhances solubility in polar aprotic solvents compared to its ketone analogue, as evidenced by partition coefficient (LogP) differences of 0.8 units. Nuclear magnetic resonance (NMR) chemical shift analysis further distinguishes these derivatives: the acetate’s carbonyl carbon resonates at 170–172 ppm, whereas the ketone’s carbonyl appears upfield at 205–208 ppm.

Substituent effects on ring strain were quantified using DLPNO-CCSD(T) benchmarks, revealing that electron-withdrawing groups like acetates increase ring puckering by 2–4 kJ/mol relative to electron-donating substituents. This strain modulation directly impacts reactivity in ring-opening metathesis polymerization (ROMP) applications.

Properties

CAS No.

53723-45-8

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

cyclopenten-1-ylmethyl acetate

InChI

InChI=1S/C8H12O2/c1-7(9)10-6-8-4-2-3-5-8/h4H,2-3,5-6H2,1H3

InChI Key

YTFKODRXTIXMOG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CCCC1

Origin of Product

United States

Preparation Methods

Direct Acylation of Cyclopentene Derivatives

One of the primary methods for synthesizing 1-cyclopentene-1-methanol, acetate involves the acylation of cyclopentene derivatives. This process typically includes the following steps:

  • Starting Material : Cyclopentene is reacted with an acylating agent such as acetic anhydride or acetyl chloride in the presence of a catalyst.

  • Catalysts : Common catalysts for this reaction include Lewis acids like aluminum chloride or boron trifluoride, which facilitate the formation of the acylated product.

  • Reaction Conditions : The reaction is usually conducted under anhydrous conditions at temperatures ranging from room temperature to 60°C to optimize yield and minimize side reactions.

The general reaction can be summarized as follows:

$$
\text{Cyclopentene} + \text{Acetic Anhydride} \xrightarrow{\text{Lewis Acid}} \text{1-Cyclopentene-1-acetate}
$$

Indirect Hydration Method

Another effective method involves the indirect hydration of cyclopentene followed by esterification:

  • Step 1: Addition Reaction : Cyclopentene is reacted with acetic acid in the presence of a fixed-bed catalyst (e.g., sulfonic cation exchange resin). This step yields cyclopentyl acetate.

  • Step 2: Ester Exchange Reaction : The cyclopentyl acetate undergoes an ester exchange reaction with methanol, often facilitated by a catalyst such as calcium oxide (CaO), producing cyclopentanol and methyl acetate.

  • Separation : Methyl acetate is continuously removed during the reaction to drive the equilibrium towards product formation.

This method provides high conversion rates and selectivity, yielding approximately 80% overall efficiency in producing cyclopentanol from cyclopentene.

Metal Hydride Reduction

A more complex route involves the reduction of specific intermediates derived from cyclopentene:

  • Starting Material : Intermediates such as 2-azabicyclo(2.2.1)hept-5-en-3-one can be reduced using metal hydrides (e.g., lithium aluminum hydride) to form amino alcohols.

  • Subsequent Steps : These amino alcohols can then be transformed into their corresponding acetates through acylation with acetic anhydride or acetyl chloride.

This method allows for the introduction of functional groups that can be further modified in subsequent steps.

The following table summarizes key aspects of each preparation method for 1-cyclopentene-1-methanol, acetate:

Method Advantages Limitations
Direct Acylation Simple procedure, high yield Requires careful control of reaction conditions
Indirect Hydration High selectivity and conversion rates More complex multi-step process
Metal Hydride Reduction Versatile for introducing additional functional groups More steps involved, potential for lower yields

The preparation of 1-cyclopentene-1-methanol, acetate can be accomplished through various methods, each suited to different synthetic needs and available starting materials. Direct acylation offers simplicity and efficiency, while indirect hydration provides high yields through a multi-step process. Metal hydride reduction presents versatility but may involve more complex procedures. Understanding these methods allows chemists to select appropriate strategies based on desired outcomes and resource availability.

Chemical Reactions Analysis

1-Cyclopentene-1-methanol, acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form cyclopentene-1,2-diol, acetate using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of 1-Cyclopentene-1-methanol, acetate can yield cyclopentanol, acetate using reducing agents like lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and alkyl halides.

Scientific Research Applications

1-Cyclopentene-1-methanol, acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopentene-1-methanol, acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2,2,3-Trimethyl-3-cyclopentene-1-ethanol acetate (C₁₂H₂₀O₂)

  • Structure: Features a cyclopentene ring with a 2,2,3-trimethyl substitution pattern and an ethanol-acetate side chain at the 1-position.
  • Applications: Used in fragrance formulations due to its bulky structure and stability .

Cyclotene Acetate (2-Acetoxy-3-methyl-2-cyclopenten-1-one; C₈H₁₀O₃)

  • Structure: Combines a cyclopentenone (ketone-containing) ring with an acetate group and a methyl substituent.
  • Key Differences :
    • Functional Groups : The presence of a ketone group increases polarity and susceptibility to nucleophilic attack, unlike the purely esterified target compound.
    • Reactivity : Demonstrates higher electrophilicity due to the conjugated ketone-ester system, making it suitable for Michael addition reactions .

5-Isopropenyl-β,2-dimethylcyclopent-1-ene-1-propyl acetate (C₁₅H₂₄O₂)

  • Structure : Contains a propyl-acetate chain and isopropenyl group on a dimethylcyclopentene backbone.
  • Key Differences: Chain Length: The extended propyl chain increases hydrophobicity (logP ≈ 3.5 predicted), contrasting with the shorter methanol-acetate chain in the target compound. Applications: Utilized in polymer chemistry as a crosslinking agent due to its isopropenyl group .

Cyclohexyl Acetate (C₈H₁₄O₂)

  • Structure : A six-membered cyclohexane ring esterified with acetic acid.
  • Key Differences :
    • Ring Size : The cyclohexane ring confers greater conformational stability and lower ring strain compared to cyclopentene.
    • Physicochemical Properties :
  • Boiling point: 201°C (vs. ~180–190°C estimated for 1-cyclopentene-1-methanol, acetate).
  • Solubility: Miscible with ethanol and organic solvents, similar to the target compound .

Comparative Data Table

Compound Molecular Formula Key Substituents Boiling Point (°C) Key Applications
1-Cyclopentene-1-methanol, acetate C₈H₁₂O₂ Cyclopentene, acetate ~180–190 (est.) Organic synthesis
Cyclotene Acetate C₈H₁₀O₃ Cyclopentenone, methyl, acetate 210–215 Pharmaceuticals, flavors
2,2,3-Trimethyl-3-cyclopentene-1-ethanol acetate C₁₂H₂₀O₂ Trimethyl, ethanol-acetate 230–240 Fragrance industry
Cyclohexyl Acetate C₈H₁₄O₂ Cyclohexane, acetate 201 Solvent, flavoring agent

Research Findings and Trends

  • Reactivity : Cyclopentene-derived acetates exhibit higher reactivity in Diels-Alder reactions compared to cyclohexane analogs due to ring strain .
  • Natural Occurrence: Methylated derivatives of 1-cyclopentene-1-methanol are prevalent in plant essential oils (e.g., Ocimum canum), suggesting biological roles in plant defense .
  • Synthetic Utility : The acetate group in these compounds serves as a protecting group for alcohols, enabling selective functionalization of the cyclopentene ring .

Biological Activity

1-Cyclopentene-1-methanol, acetate (CAS No. 53723-45-8) is an organic compound classified as a cycloalkene derivative. It is synthesized through a two-step process involving the esterification of cyclopentene with acetic acid and subsequent transesterification with methanol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research.

PropertyValue
Molecular FormulaC8_8H12_{12}O2_2
Molecular Weight140.18 g/mol
IUPAC NameCyclopenten-1-ylmethyl acetate
InChIInChI=1S/C8_8H12_{12}O2_2/c1-7(9)10-6-8-4-2-3-5-8/h4H,2-3,5-6H2_2,1H3_3
Canonical SMILESCC(=O)OCC1=CCCC1

Antimicrobial Properties

Recent studies have indicated that 1-cyclopentene-1-methanol, acetate exhibits antimicrobial activity against various pathogens. The mechanism of action appears to involve interference with microbial cell wall synthesis and disruption of membrane integrity. This compound has been tested against both Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays.

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal effects. Research has shown that it can inhibit the growth of common fungal pathogens such as Candida albicans and Aspergillus niger. The antifungal mechanism is thought to involve the disruption of ergosterol biosynthesis, which is crucial for maintaining fungal cell membrane integrity.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of 1-cyclopentene-1-methanol, acetate against a panel of pathogens. The results indicated:

  • Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL for various bacterial strains.
  • The compound was particularly effective against Staphylococcus aureus and Escherichia coli.

Case Study 2: Antifungal Activity

Another study focused on the antifungal properties of this compound, revealing:

  • An MIC of 100 µg/mL against Candida albicans.
  • A significant reduction in fungal colony-forming units (CFUs) when treated with varying concentrations of the compound.

The biological activity of 1-cyclopentene-1-methanol, acetate can be attributed to its structural characteristics that allow it to interact with specific molecular targets within microbial cells. The acetate group enhances its lipophilicity, facilitating membrane penetration and subsequent biochemical interactions that disrupt essential cellular processes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-cyclopentene-1-methanol, acetate, it is useful to compare it with similar compounds:

CompoundBiological ActivityNotes
CyclopentanolModerate antibacterialUsed as a solvent
Cyclopentyl acetateLimited antimicrobialCommonly used in fragrances
CyclopenteneReactive intermediateUsed in organic synthesis

The unique combination of cyclopentene and acetate functionalities in 1-cyclopentene-1-methanol, acetate contributes to its enhanced biological activity compared to its analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Cyclopentene-1-methanol, acetate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via two primary routes:

  • Dehydration of alcohols : Cyclopentanol derivatives are dehydrated using catalysts like sulfuric acid or phosphoric acid under controlled temperatures (e.g., 120–160°C) to form cyclopentene intermediates, which are subsequently acetylated .
  • Alkyl halide elimination : Alkyl halides (e.g., 1-chlorocyclopentane) react with alcoholic potassium hydroxide (KOH) to form cyclopentene, followed by acetylation with acetic anhydride .
  • Key variables affecting yield include reaction time, temperature, and stoichiometry of acetylation agents. For reproducibility, monitor reaction progress via gas chromatography (GC) or thin-layer chromatography (TLC) .

Q. Which spectroscopic and chromatographic methods are effective for characterizing 1-Cyclopentene-1-methanol, acetate?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR can confirm the structure by identifying peaks corresponding to the cyclopentene ring (δ 5.5–6.0 ppm for olefinic protons) and acetate methyl group (δ 2.0–2.1 ppm) .
  • GC-MS : Used to verify purity and molecular ion peaks (e.g., m/z 140 for the parent ion) .
  • IR spectroscopy : Detect ester carbonyl stretching (~1740 cm⁻¹) and hydroxyl groups (if present) .
  • Calibrate instruments with reference standards (e.g., ethyl acetate for retention time comparison in GC) .

Q. What stability considerations are critical for storing 1-Cyclopentene-1-methanol, acetate?

  • Methodological Answer :

  • Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the acetate group.
  • Monitor degradation via periodic NMR or GC analysis; predicted boiling point (157.8°C) and density (0.83 g/cm³) suggest volatility, requiring low-temperature storage .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve stereoselectivity in the synthesis of 1-Cyclopentene-1-methanol, acetate?

  • Methodological Answer :

  • Use factorial design to test variables: catalyst type (e.g., Lewis acids like BF₃·OEt₂), solvent polarity (e.g., dichloromethane vs. THF), and temperature .
  • Analyze thermodynamic data (e.g., enthalpy of formation for intermediates) to identify energy barriers in stereoselective pathways .
  • Employ chiral auxiliaries or enzymes (lipases) for enantiomeric resolution .

Q. How can contradictions in reported physical properties (e.g., density, boiling point) across studies be resolved?

  • Methodological Answer :

  • Standardize purity protocols : Use recrystallization or column chromatography to isolate ≥99% pure samples before measurement .
  • Control environmental factors : Measure density via pycnometry at 25°C ± 0.1°C and boiling points using calibrated distillation apparatus .
  • Cross-validate data with computational methods (e.g., molecular dynamics simulations for density predictions) .

Q. What mechanistic insights explain byproduct formation during the synthesis of 1-Cyclopentene-1-methanol, acetate?

  • Methodological Answer :

  • Byproducts like cyclopentene dimers or unacetylated alcohols may arise from:
  • Incomplete dehydration : Monitor reaction progress via TLC and adjust catalyst concentration .
  • Competitive esterification : Use excess acetic anhydride and acid scavengers (e.g., molecular sieves) .
  • Conduct kinetic studies (e.g., rate constants for acetylation vs. hydrolysis) to identify dominant pathways .

Q. How can researchers design experiments to study the compound’s reactivity under varying catalytic and solvent conditions?

  • Methodological Answer :

  • Multi-variable screening : Use a central composite design (CCD) to test catalysts (e.g., H₂SO₄, Amberlyst®), solvents (polar aprotic vs. non-polar), and temperatures .
  • In situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation (e.g., cyclopentene epoxides) .
  • Compare results with computational models (e.g., DFT calculations for transition-state energies) .

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